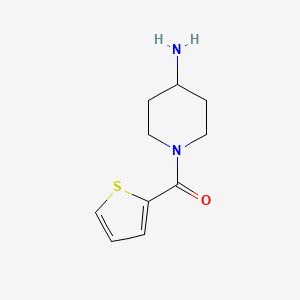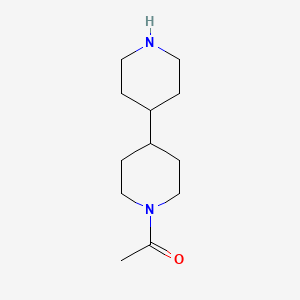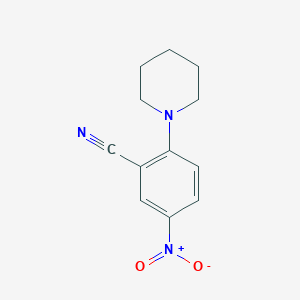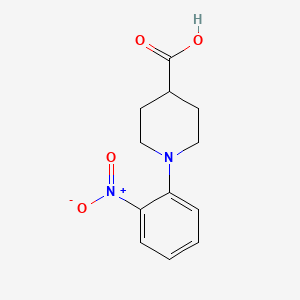
3,4-Dimethoxybenzamidoxime
説明
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves understanding the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves understanding the compound’s properties such as melting point, boiling point, solubility, density, molar mass, and chemical stability .科学的研究の応用
Corrosion Inhibition for Copper
3,4-Dimethoxy phenyl thiosemicarbazone (DMPTS): , a derivative of 3,4-Dimethoxybenzamidoxime, has been identified as an effective corrosion inhibitor for copper in acidic environments. A study demonstrated that DMPTS could achieve an inhibition efficiency of up to 89% at 400 ppm concentration in 1 M hydrochloric acid solutions . The protective action is attributed to the formation of a robust adsorbed layer on the copper surface, which was confirmed through various techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). This application is significant for industries where copper is used in corrosive settings.
Solubilizing Protective Group for Thiolates
The 3,4-dimethoxybenzyl group, related to 3,4-Dimethoxybenzamidoxime, serves as a solubilizing protective group for thiol moieties. This increases the solubility and stability of precursors used in the formation of self-assembled monolayers (SAMs) of aromatic thiolates . The protective group is cleaved off during monolayer formation, which is facilitated at elevated temperatures and in the presence of protons. This application is crucial for the development of SAMs with consistent structure and quality, which are widely used in nanotechnology and materials science.
Enhancing Precursor Stability for Monolayer Formation
In the context of SAMs, the stability of precursors is paramount. The 3,4-dimethoxybenzyl group enhances the stability of substituted terphenylthiols, which are model systems for SAMs. This stability is maintained even under conditions conducive to Pd-catalyzed C-C bond formation reactions, which is advantageous for the synthesis of complex monolayer precursors . This application underscores the importance of 3,4-Dimethoxybenzamidoxime derivatives in facilitating the preparation of high-quality monolayers for electronic and photonic devices.
Development of Advanced Corrosion Inhibitors
The insights gained from the study of DMPTS as a corrosion inhibitor provide a foundation for the development of new, more effective corrosion inhibitors. Understanding the chemical adsorption mechanism and the conditions that enhance the protective action of DMPTS can lead to the creation of tailored inhibitors for various metals and environments . This has implications for extending the lifespan and reliability of metal components in industrial applications.
Quantum Chemical Computations
Theoretical support for the corrosion inhibition properties of DMPTS comes from Quantum Theory of Atoms in Molecules (QTAIM) and quantum chemical computations. These theoretical frameworks validate the strong molecular interaction between DMPTS and copper, which is essential for the formation of the protective layer . This application is vital for the predictive modeling of corrosion inhibition and the design of molecules with specific protective properties.
Electrochemical Characterization
The electrochemical characterization of DMPTS’s inhibitory action involves techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods provide quantitative evaluations of the corrosion protection efficacy, which is crucial for industrial applications where precise control over corrosion rates is required .
Surface Morphology Analysis
The use of SEM and AFM to analyze the surface morphology modifications and roughness changes due to DMPTS’s action offers empirical evidence of the protective barrier formation. This application is important for the assessment of inhibitor performance and the optimization of surface treatments for corrosion protection .
Infrared Spectroscopy for Mechanistic Insight
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been employed to identify the specific interactions between DMPTS molecules and the copper surface. This provides a deeper understanding of the corrosion inhibition mechanism, which is beneficial for the development of inhibitors that can be fine-tuned for specific applications .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N'-hydroxy-3,4-dimethoxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(10)11-12)5-8(7)14-2/h3-5,12H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKFOHFJHBBXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NO)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406951 | |
| Record name | 3,4-Dimethoxybenzamidoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-3,4-dimethoxybenzenecarboximidamide | |
CAS RN |
40312-16-1 | |
| Record name | 3,4-Dimethoxybenzamidoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










acetic acid](/img/structure/B1309539.png)
![(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1309540.png)

![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1309544.png)


